molecular formula C9H7NO B1601454 3-Ethynylbenzamide CAS No. 587878-75-9

3-Ethynylbenzamide

Cat. No. B1601454
M. Wt: 145.16 g/mol
InChI Key: XDTSKHYMACGSGM-UHFFFAOYSA-N
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Patent
US09174946B2

Procedure details

Potassium carbonate (1.84 g, 13.3 mmol) was added to a stirred solution of 3-((trimethylsilyl)ethynyl)benzamide (I30) (1.45 g, 6.66 mmol) in MeOH (15 mL) at room temperature. The resulting suspension was stirred for 30 minutes then water (100 mL) and EtOAc (100 mL) were added. The resulting precipitate was collected via filtration and after air drying this was suspended in a 1:1 mix of acetone and methanol (15 mL). After sonication the resulting suspension was filtered to give the title compound (I31) (335 mg, 35%) which was used without additional purification.
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
3-((trimethylsilyl)ethynyl)benzamide
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C[Si]([C:11]#[C:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH2:18])=[O:17])(C)C.O.CCOC(C)=O>CO>[C:12]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([NH2:18])=[O:17])#[CH:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
3-((trimethylsilyl)ethynyl)benzamide
Quantity
1.45 g
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=C(C(=O)N)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected via filtration
CUSTOM
Type
CUSTOM
Details
after air drying
ADDITION
Type
ADDITION
Details
mix of acetone and methanol (15 mL)
CUSTOM
Type
CUSTOM
Details
After sonication the resulting suspension
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 335 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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